

LUF5831: A Technical Guide to its Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | LUF5831 | |
| Cat. No.: | B15569573 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the affinity and selectivity profile of **LUF5831**, a novel, non-adenosine-like partial agonist for the human adenosine A₁ receptor. The data presented herein is crucial for researchers investigating the therapeutic potential of adenosine receptor modulators.

Core Compound Data: LUF5831

| Identifier | Value |
|-------------------|--|
| Name | LUF5831 |
| Synonyms | 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4- hydroxy-phenyl)-pyridine-3,5-dicarbonitrile |
| Molecular Formula | C16H12N4O2S |
| Primary Target | Human Adenosine A ₁ Receptor |
| Activity | Partial Agonist |

Affinity and Selectivity Profile

The binding affinity and selectivity of **LUF5831** have been determined through rigorous radioligand binding assays. The following tables summarize the key quantitative data, providing



a clear comparison of its interaction with the primary target and other adenosine receptor subtypes.

Table 1: Affinity of LUF5831 for the Human Adenosine A₁

Receptor

| Receptor | Radioligand | Kı (nM) |
|--------------------------------------|-------------|----------|
| Adenosine A ₁ (Wild-Type) | [³H]CCPA | 122 ± 22 |
| Adenosine A1 (T277A Mutant) | [³H]CCPA | 122 ± 22 |

K_i values are presented as mean ± SEM.

Table 2: Selectivity Profile of LUF5831 across Human

Adenosine Receptor Subtypes

| Receptor Subtype | Affinity (K₁, nM) or Potency (pEC₅₀) | |
|------------------|--------------------------------------|--|
| Aı | 122 | |
| A _{2a} | > 10,000 | |
| A ₂₀ | 7.4 ± 0.1 (pEC ₅₀) | |
| Аз | > 10,000 | |

Functional Activity: Partial Agonism at the Adenosine A₁ Receptor

LUF5831 has been characterized as a partial agonist at the human adenosine A₁ receptor. This was determined by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production. In functional assays, **LUF5831** displayed a submaximal effect compared to the full agonist CPA.

Table 3: Functional Activity of LUF5831

| Assay | Parameter | Value |
|-----------------|--------------------|---------|
| cAMP Inhibition | Maximal Inhibition | 37 ± 1% |



Experimental Protocols

The following sections detail the methodologies used to generate the affinity, selectivity, and functional data for **LUF5831**.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **LUF5831** for the human adenosine A₁ receptor and its selectivity against other adenosine receptor subtypes.

Materials:

- Membrane preparations from CHO cells stably expressing the human adenosine A₁, A_{2a}, or A₃ receptors, or from HEK 293 cells expressing the human A_{2o} receptor.
- Radioligands: [³H]CCPA (for A₁), [³H]ZM241385 (for A₂a), or [¹2⁵I]ABOPX (for A₃).
- LUF5831 (test compound).
- Non-specific binding inhibitors: NECA (for A₁) or Xanthine Amine Congener (XAC) (for A_{2a} and A₃).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation fluid.
- · Glass fiber filters.

Procedure:

- Incubate cell membranes with the appropriate radioligand and varying concentrations of LUF5831 in the assay buffer.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., NECA or XAC).
- Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective: To determine the functional activity of **LUF5831** at the human adenosine A₁ receptor by measuring its effect on cAMP production.

Materials:

- CHO cells stably expressing the human adenosine A₁ receptor.
- Forskolin.
- LUF5831 (test compound).
- CPA (full agonist control).
- cAMP assay kit.
- Cell culture medium.

Procedure:

- Culture CHO-hA1 cells to an appropriate confluency.
- Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.
- Incubate the cells with various concentrations of LUF5831 or the control agonist (CPA) for a
 defined period.

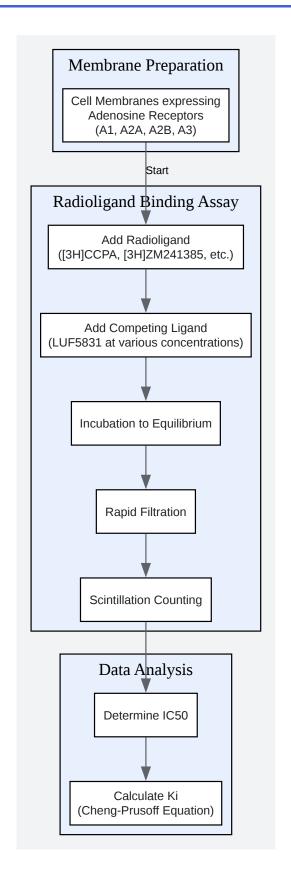


- Stimulate the cells with forskolin to induce cAMP production.
- Lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a competitive binding assay (e.g., HTRF or ELISA-based cAMP kit).
- Plot the concentration-response curves for **LUF5831** and CPA to determine their respective Emax (maximal effect) and EC₅₀ values.
- Compare the maximal inhibition of forskolin-stimulated cAMP production by LUF5831 to that
 of the full agonist CPA to characterize its partial agonist activity.

Visualizations

Experimental Workflow for Affinity and Selectivity Profiling



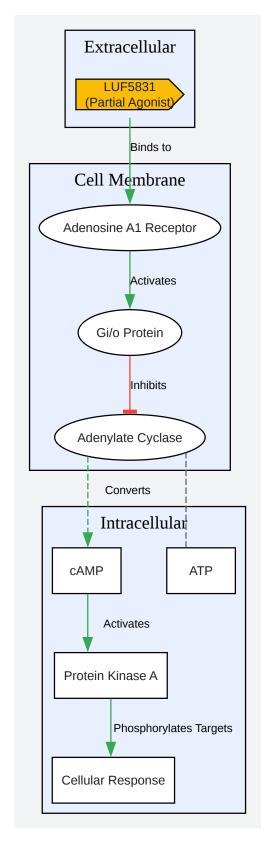


Click to download full resolution via product page

Caption: Workflow for determining the affinity and selectivity of **LUF5831**.



Adenosine A₁ Receptor Signaling Pathway and LUF5831 Action





Click to download full resolution via product page

Caption: **LUF5831** as a partial agonist of the Adenosine A₁ receptor.

 To cite this document: BenchChem. [LUF5831: A Technical Guide to its Affinity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569573#luf5831-affinity-and-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com